molecular formula C18H15N3O2 B11630401 4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid

4-{[(3-Cyano-1-methylindol-2-yl)methyl]amino}benzoic acid

Cat. No.: B11630401
M. Wt: 305.3 g/mol
InChI Key: OHXJOSAFLOHFOY-UHFFFAOYSA-N
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Description

4-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a cyano group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The cyano group can be introduced through nucleophilic substitution reactions, and the benzoic acid group can be added via Friedel-Crafts acylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid is unique due to its combination of an indole ring, a cyano group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler indole or benzoic acid derivatives .

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

4-[(3-cyano-1-methylindol-2-yl)methylamino]benzoic acid

InChI

InChI=1S/C18H15N3O2/c1-21-16-5-3-2-4-14(16)15(10-19)17(21)11-20-13-8-6-12(7-9-13)18(22)23/h2-9,20H,11H2,1H3,(H,22,23)

InChI Key

OHXJOSAFLOHFOY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CNC3=CC=C(C=C3)C(=O)O)C#N

Origin of Product

United States

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